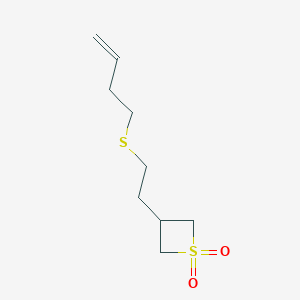
3-(2-(But-3-en-1-ylthio)ethyl)thietane1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(But-3-en-1-ylthio)ethyl)thietane 1,1-dioxide is a novel organic compound with the molecular formula C9H16O2S2 It features a thietane ring, which is a four-membered ring containing a sulfur atom, and a but-3-en-1-ylthio group attached to the ethyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(But-3-en-1-ylthio)ethyl)thietane 1,1-dioxide typically involves the reaction of a suitable thietane precursor with a but-3-en-1-ylthio reagent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for 3-(2-(But-3-en-1-ylthio)ethyl)thietane 1,1-dioxide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of the compound to maintain its stability and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(But-3-en-1-ylthio)ethyl)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thietane derivatives with different oxidation states.
Substitution: The but-3-en-1-ylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thietane derivatives, and various substituted thietane compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or protein binding.
Medicine: Its potential biological activity could lead to the development of new pharmaceuticals or therapeutic agents.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism by which 3-(2-(But-3-en-1-ylthio)ethyl)thietane 1,1-dioxide exerts its effects is not fully understood. it is believed to interact with molecular targets through its reactive thietane ring and but-3-en-1-ylthio group. These interactions may involve covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The specific pathways involved would depend on the context of its use, such as enzyme inhibition or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Substituted Thietane-1,1-Dioxides:
3-Aryloxythietane-1,1-Dioxides: These compounds have an aryloxy group instead of the but-3-en-1-ylthio group, leading to different chemical and biological properties.
3-Phenylsulfanylthietane-1,1-Dioxides:
Uniqueness
3-(2-(But-3-en-1-ylthio)ethyl)thietane 1,1-dioxide is unique due to its specific combination of the thietane ring and the but-3-en-1-ylthio group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C9H16O2S2 |
|---|---|
Molekulargewicht |
220.4 g/mol |
IUPAC-Name |
3-(2-but-3-enylsulfanylethyl)thietane 1,1-dioxide |
InChI |
InChI=1S/C9H16O2S2/c1-2-3-5-12-6-4-9-7-13(10,11)8-9/h2,9H,1,3-8H2 |
InChI-Schlüssel |
JVLAQBAKNZDVKS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCSCCC1CS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



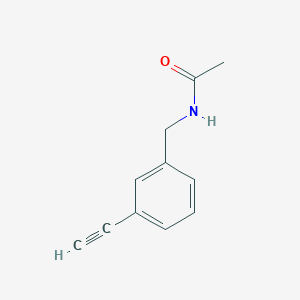
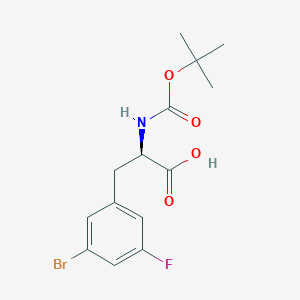
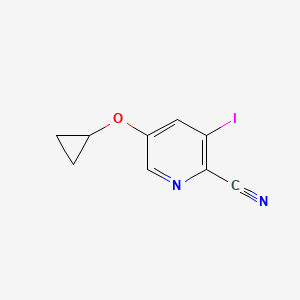
![Methyl (E)-3-((3AR,6AR)-2,2-dimethyl-3A,6A-dihydrofuro[2,3-D][1,3]dioxol-5-YL)acrylate](/img/structure/B13026009.png)
![6-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B13026022.png)
![3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13026023.png)
![1-(3,3,3-Trifluoropropanoyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13026025.png)
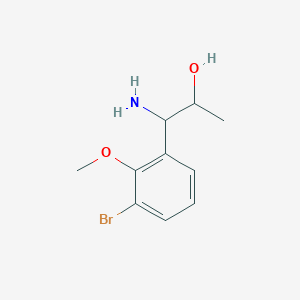
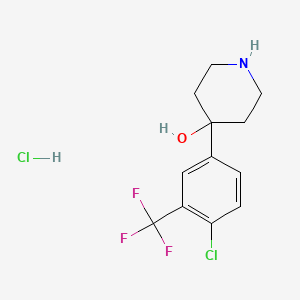



![4,5,6,7-Tetrabromo-1H-benzo[d][1,2,3]triazol-1-ol](/img/structure/B13026054.png)
